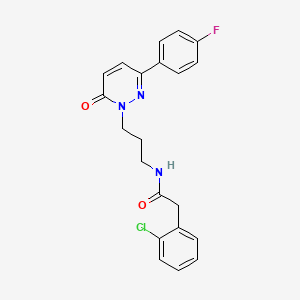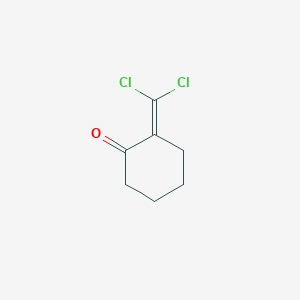
2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a phenyl group, a pyridinyl group, a thiazolyl group, and an acetamide group. Each of these groups contributes to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for introducing a sulfonyl group is through a reaction with a sulfonyl chloride in the presence of a base . The exact synthesis would depend on the desired route and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridinyl groups) could contribute to the compound’s stability. The ethylsulfonyl and acetamide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group could undergo hydrolysis to form an acid and an amine. The compound could also participate in electrophilic aromatic substitution reactions at the phenyl or pyridinyl rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other substances .Applications De Recherche Scientifique
Glutaminase Inhibitors
Derivatives of the compound, specifically designed as BPTES analogs, have been evaluated for their potential as glutaminase inhibitors. These inhibitors are significant due to their ability to attenuate the growth of cancer cells, such as human lymphoma B cells, both in vitro and in mouse xenograft models. The structural modifications aimed to retain potency while improving drug-like properties, such as aqueous solubility, which is crucial for developing therapeutically relevant compounds (Shukla et al., 2012).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety has been targeted for their use as antimicrobial agents. These compounds have shown promising results in vitro for their antibacterial and antifungal activities. The diverse chemical structures of these derivatives enable a broad spectrum of microbial inhibition, highlighting the compound's versatility in drug design and development for treating infections (Darwish et al., 2014).
Anticancer Activity
Thiazolo[3,2-a]pyridines, prepared using a multicomponent reaction involving derivatives of the discussed compound, have exhibited promising anticancer activity across a range of cancer cell lines. This research suggests the potential of these compounds in developing new cancer therapies, leveraging their ability to target specific pathways involved in cancer cell proliferation and survival (Altug et al., 2011).
Antimalarial and COVID-19 Applications
Investigations into antimalarial sulfonamides derived from N-(phenylsulfonyl)acetamide have identified compounds with potent antimalarial activity and favorable ADMET properties. Theoretical calculations and molecular docking studies have further supported their potential as drug candidates. Additionally, their interaction with SARS-CoV-2 proteins suggests a possible application in treating COVID-19, showcasing the compound's versatility and potential in addressing global health challenges (Fahim & Ismael, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-26(23,24)14-8-6-13(7-9-14)11-17(22)21-18-20-16(12-25-18)15-5-3-4-10-19-15/h3-10,12H,2,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPWTZLLDXFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2874431.png)

![N-(3,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2874435.png)


![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2874442.png)
![N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide](/img/structure/B2874443.png)


![2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2874447.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2874448.png)
![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)
![N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874453.png)
